molecular formula C19H23N7O B2379584 4-(4-(((6-シクロプロピルピリミジン-4-イル)オキシ)メチル)ピペリジン-1-イル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 2309775-67-3

4-(4-(((6-シクロプロピルピリミジン-4-イル)オキシ)メチル)ピペリジン-1-イル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン

カタログ番号: B2379584
CAS番号: 2309775-67-3
分子量: 365.441
InChIキー: GWHMCWJNGDOUNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structural attributes. This compound falls under the category of heterocyclic compounds and is notable for its pyrazolopyrimidine core, making it a significant subject in pharmaceutical and chemical research.

科学的研究の応用

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine finds applications in several fields:

  • Chemistry: : Used as a building block in organic synthesis for developing new compounds.

  • Biology: : Investigated for its potential as a bioactive molecule in cell signaling pathways.

  • Medicine: : Explored for its pharmaceutical properties, possibly as an anti-cancer or anti-inflammatory agent.

  • Industry: : Employed in the creation of specialized materials or as a catalyst in certain reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves several key steps:

  • Cyclopropylpyrimidine formation: : The initial stage involves the preparation of 6-cyclopropylpyrimidin-4-yl. Typically, this is achieved through a cyclization reaction of appropriate starting materials under conditions such as catalytic hydrogenation.

  • Formation of the pyrazolopyrimidine core: : This step includes the synthesis of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine through a series of cyclization and functional group modifications.

  • Piperidine attachment: : Subsequent steps involve the attachment of the piperidin-1-yl group to the pyrazolopyrimidine core via nucleophilic substitution reactions.

  • Final coupling: : The final step is the coupling of the cyclopropylpyrimidinyl moiety to the piperidinyl-pyrazolopyrimidine using methods such as etherification reactions under controlled temperatures and pH conditions.

Industrial Production Methods

On an industrial scale, the production often involves:

  • Batch processing: : Synthesis in controlled batch reactors where each step can be carefully monitored.

  • Flow chemistry: : Using continuous flow reactors to streamline the synthesis process, ensuring consistent quality and yield.

化学反応の分析

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents such as potassium permanganate.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, water.

  • Catalysts: : Palladium on carbon, platinum.

Major Products Formed

The major products depend on the specific reactions, but typically include:

  • Oxidation: : Modified versions with oxidized functional groups.

  • Reduction: : Simplified structures with reduced functional groups.

  • Substitution: : New compounds with substituted functional groups, potentially leading to new derivatives for further study.

作用機序

The mechanism of action of this compound is primarily through:

  • Molecular targets: : It interacts with specific enzymes or receptors in biological systems, influencing their activity.

  • Pathways involved: : Typically affects signaling pathways such as the MAPK/ERK pathway, contributing to its potential therapeutic effects.

類似化合物との比較

When compared to similar compounds, 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to:

  • Unique structural elements: : The combination of a cyclopropylpyrimidinyl moiety with a pyrazolopyrimidine core.

  • Enhanced bioactivity: : Potentially higher efficacy in biological assays compared to analogous compounds.

Similar Compounds

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: : Compounds with similar cores but different substituents.

  • Cyclopropylpyrimidine analogs: : Molecules featuring the cyclopropylpyrimidine moiety with varied attached groups.

特性

IUPAC Name

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-25-18-15(9-24-25)19(23-12-22-18)26-6-4-13(5-7-26)10-27-17-8-16(14-2-3-14)20-11-21-17/h8-9,11-14H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHMCWJNGDOUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。